molecular formula C19H18ClN3O2 B5346468 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole

4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole

Cat. No. B5346468
M. Wt: 355.8 g/mol
InChI Key: DNGZJZMUNHBDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized through a multistep process. This compound has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in the development of cancer. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the production of inflammatory mediators. It also has neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its neuroprotective effects. However, its limitations include its high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole involves a multistep process. The first step is the synthesis of 4-(4-chlorophenyl)morpholine, which is then reacted with 2-methyl-1H-benzimidazole-5-carboxylic acid to form the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

The scientific research application of 4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole is vast. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It also has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-21-16-4-2-3-15(18(16)22-12)19(24)23-9-10-25-17(11-23)13-5-7-14(20)8-6-13/h2-8,17H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZJZMUNHBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCOC(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.